molecular formula C13H8ClNOS B2890836 2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one CAS No. 960289-27-4

2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one

Cat. No.: B2890836
CAS No.: 960289-27-4
M. Wt: 261.72
InChI Key: UGYGGUSKVPGNOC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .

Industrial Production Methods

Industrial production methods for this compound often utilize environmentally benign solvents and catalysts to ensure operational simplicity and high yield. The use of multicomponent cascade reactions is particularly advantageous due to their high atom economy and minimal reaction steps .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-c]pyridine derivatives.

    Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one is unique due to its specific thieno[2,3-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials with specialized functions .

Properties

IUPAC Name

2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-10-3-1-8(2-4-10)11-7-9-5-6-15-13(16)12(9)17-11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYGGUSKVPGNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add trifluoromethane sulfonic acid (3 mL, 0.03 mol) and 5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2-oxoethyl) amide (1 g, 0.004 mol) to a 25 mL three-necked round bottom flask equipped with a stir bar, Dean-Stark trap, nitrogen inlet/outlet, and thermocouple. Heat the reaction mixture to 95° C. for 2 h, then cool to 40° C., and pour onto cold water (20 mL, 1.11 mol). Stir the mixture for 10 min. Filter the resulting slurry and rinse the solids with water (100 mL). Dry to afford crude 2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one (0.95 g, 0.004 mol) as a brown solid. LC-MS/ES m/z (35Cl) 262 [M+H]+.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2-oxoethyl) amide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine 2-bromo-6H-thieno[2,3-c]pyridin-7-one (25.0 g, 108.7 mmol), 4-chlorophenylboronic acid (18.7 g, 119.5 mmol), sodium carbonate (23.5 g, 217.3 mmol), ethanol (121 mL), 1,2-dimethoxyethane (604 mL), and water (121 mL). Purge the mixture with nitrogen for 20 min. Add tetrakis(triphenylphosphine)palladium (3.77 g, 3.26 mmol). Heat the reaction mixture at 85° C. overnight. Allow the reaction to cool to RT. Reduce the reaction solvent volume to half on a rotory evaporator. Filter the mixture with water (2×400 mL), ether (400 mL), and ethylacetate (20 mL) and dry the solids in vacuo at 40° C. to give 25.4 g (89%) of the title compound. LC-MS/ES m/z (35Cl) 262.0 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Quantity
121 mL
Type
reactant
Reaction Step Four
Quantity
3.77 g
Type
catalyst
Reaction Step Five
Name
Quantity
121 mL
Type
solvent
Reaction Step Six
Quantity
604 mL
Type
solvent
Reaction Step Seven
Yield
89%

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